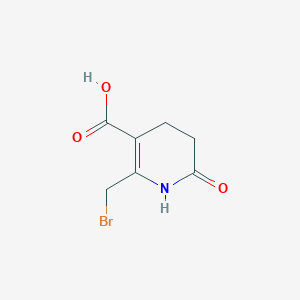

2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-(bromomethyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3/c8-3-5-4(7(11)12)1-2-6(10)9-5/h1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWLHCMCNKNLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=C1C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid (CAS Number: 1437312-15-6) is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C7H8BrNO3, and it has a molecular weight of 234.05 g/mol. This compound has garnered attention for its diverse biological activities, including anticancer and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H8BrNO3 |

| Molecular Weight | 234.05 g/mol |

| CAS Number | 1437312-15-6 |

| Purity | ≥ 95% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of tetrahydropyridine compounds. For instance, in a study utilizing the A549 human lung adenocarcinoma cell line, various derivatives exhibited structure-dependent cytotoxicity. The compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay to evaluate cell viability compared to cisplatin, a standard chemotherapeutic agent.

Key Findings:

- Compounds with carboxylic acid functionalities demonstrated enhanced anticancer activity.

- Notably, compound 15 reduced A549 cell viability to 66%, indicating significant cytotoxic effects.

- Structural modifications, such as the presence of free amino groups, were linked to increased anticancer efficacy while minimizing toxicity to non-cancerous cells like HSAEC1-KT .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro tests against multidrug-resistant pathogens revealed promising results.

Testing Parameters:

- Pathogens Tested : Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.

- Methodology : Compounds were screened for their ability to inhibit bacterial growth.

Observations:

The tested compounds showed varying degrees of effectiveness against the aforementioned pathogens. The presence of bromine in the structure was noted to enhance antimicrobial activity compared to non-brominated analogs .

Case Studies

- Study on Anticancer Activity : A series of pyrrolidine derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The findings indicated that modifications on the tetrahydropyridine scaffold significantly influenced biological activity.

- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, various tetrahydropyridine derivatives were assessed against resistant strains. The results suggested that modifications in the side chains could lead to enhanced potency against specific pathogens .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

This compound possesses several pharmacological properties that make it a candidate for drug development:

- Antimicrobial Activity : Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antibacterial and antifungal activities. The bromomethyl group may enhance these properties by increasing the lipophilicity of the molecule, facilitating better cell membrane penetration .

- Anticancer Potential : Tetrahydropyridine derivatives have been studied for their anticancer effects. The incorporation of the bromomethyl group may contribute to the modulation of biological pathways involved in cancer cell proliferation and apoptosis .

- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Organic Synthesis Applications

- Building Block in Synthesis : This compound serves as an important intermediate in the synthesis of various organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in synthetic organic chemistry .

- Synthesis of Heterocycles : The presence of both carbonyl and bromomethyl functionalities enables the synthesis of diverse heterocyclic compounds through cyclization reactions. This is particularly relevant in developing new pharmaceuticals and agrochemicals .

Material Science Applications

- Polymer Chemistry : The compound can be utilized in polymer synthesis, where it may act as a monomer or cross-linking agent in the production of novel materials with specific properties such as improved thermal stability or mechanical strength .

- Nanotechnology : There is potential for using this compound in the fabrication of nanomaterials due to its ability to form complexes with metal ions, which can be employed in catalysis or as sensors .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against various bacterial strains | Demonstrated significant inhibition against Gram-positive bacteria |

| Anticancer Research | Tested on cancer cell lines | Induced apoptosis in specific cancer types |

| Neuroprotective Study | Assessed for neurotoxicity | Showed potential protective effects on neuronal cells |

Comparación Con Compuestos Similares

6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylic Acid

- Molecular Formula: C₆H₇NO₃

- Key Differences : Lacks the bromomethyl group at position 2.

- Properties : Synthesized as a core scaffold in Olga Bobileva’s thesis , this compound serves as a precursor for derivatives with modified substituents. The absence of bromine reduces its reactivity in alkylation or cross-coupling reactions compared to the brominated analogue.

- Applications : Used in enantiomer separation studies and as a base for generating bioactive molecules .

6-Bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic Acid

- Molecular Formula: C₆H₃BrNO₄

- Key Differences : Bromine at position 6 instead of bromomethyl at position 2; the ring is dihydropyridine (less saturated).

- Properties : The electron-withdrawing bromine at position 6 enhances acidity of the hydroxyl group, making it suitable for chelation-based applications. Its synthesis involves thionyl chloride-mediated activation of the carboxylic acid .

- Applications: Potential metal-chelating agent due to hydroxyl and carboxylic acid groups .

4-Bromo-6-methyl-3-pyridinecarboxylic Acid

- Molecular Formula: C₇H₆BrNO₂

- Key Differences : Fully aromatic pyridine ring with bromine at position 4 and methyl at position 5.

- Properties : The aromaticity increases stability but reduces ring flexibility compared to tetrahydropyridine derivatives. Bromine at position 4 directs electrophilic substitutions to position 2 or 5 .

- Applications : Used in pharmaceuticals and agrochemicals as a building block .

Ethyl 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

- Molecular Formula: C₉H₁₃NO₃

- Key Differences : Methyl group at position 2 and ethyl ester at position 3 instead of bromomethyl and carboxylic acid.

- Properties : The ester group improves lipophilicity, enhancing membrane permeability. The methyl group lacks the leaving-group capability of bromine, limiting its use in substitution reactions .

- Applications : Intermediate in drug discovery for modifying solubility profiles .

1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid

- Molecular Formula : C₁₂H₁₂N₂O₃

- Key Differences : Pyridazine ring (two adjacent nitrogen atoms) instead of pyridine; 3-methylphenyl substituent.

- The methylphenyl group enhances steric bulk, affecting receptor binding .

Structural and Functional Comparison Table

Key Research Findings

- Reactivity : The bromomethyl group in the target compound enables efficient alkylation, unlike methyl or ester derivatives .

- Pharmacology : Tetrahydropyridine carboxylic acids show enzyme inhibitory activity, with bromine enhancing binding affinity in some cases .

- Synthetic Utility : Bromine positions (C2 vs. C4/C6) dictate reaction pathways, as seen in the synthesis of metal-chelating agents and nicotinic receptor ligands .

Métodos De Preparación

General Synthetic Strategies

The preparation of this compound typically involves:

- Construction of the tetrahydropyridine ring system.

- Introduction of the keto and carboxylic acid functionalities at the specified positions.

- Selective bromomethylation at the 2-position.

Hydrothermal Synthesis of Related 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylic Acid Derivatives

A relevant and closely related compound, 6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been synthesized via a green hydrothermal method that can be adapted or serve as a basis for the preparation of the bromomethyl derivative.

| Parameter | Condition/Details |

|---|---|

| Reactor | 25 mL jacketed hydrothermal reaction kettle |

| Starting Materials | 2-chloro-5-trifluoromethylpyridine (0.54 g), water (17 mL) |

| Temperature | 100–180 °C (optimal at 140 °C) |

| Reaction Time | 24–72 hours (optimal 72 h) |

| Cooling | Natural cooling to room temperature |

| Product Form | White flaky crystals |

| Yield | >80% |

This method yields crystals with low thermal stress and fewer internal defects, providing stable products that can be stored long-term at room temperature. The process is simple, environmentally friendly (water as solvent), and efficient.

Alternative Synthetic Routes for Related Compounds

Other synthetic approaches for structurally related tetrahydropyridine carboxylic acids involve multi-step organic synthesis, including:

- Condensation of methyl 4-methoxyacetoacetate with aminoacetaldehyde derivatives.

- Use of lithium hydride and lithium hydroxide in methanol under controlled low temperatures (-25 to 40 °C).

- Quenching with aqueous HCl and extraction with ethyl acetate.

- Purification by filtration and drying to obtain the final product.

Though this specific procedure targets 4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives, the methodology provides insights into the handling of sensitive functional groups and the preparation of substituted pyridine carboxylic acids.

Green Chemistry Approaches and Modern Techniques

Recent studies emphasize environmentally friendly and efficient synthesis of tetrahydropyridine derivatives using:

- Microwave-assisted synthesis.

- Mechanochemical methods (mortar-pestle grinding).

- Use of green solvents to reduce pollution and improve safety.

- Shorter reaction times (3–30 minutes) with high yields (80–96%).

- Characterization by IR, NMR, and mass spectrometry to confirm product identity.

Such methods, while demonstrated for pyrimidine derivatives, can inspire modifications for the preparation of bromomethyl-substituted tetrahydropyridines.

Summary Table of Preparation Methodologies

Q & A

Basic Research Questions

Q. How can the purity of 2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid be reliably assessed during synthesis?

- Methodological Answer: Purity analysis typically combines High-Performance Liquid Chromatography (HPLC) and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy. For example, demonstrates the use of <sup>1</sup>H NMR (300 MHz, DMSO-<i>d</i>6) to confirm structural integrity and quantify impurities. HPLC with UV detection (e.g., 97.34% purity in ) is critical for detecting residual solvents or byproducts. Quantitative analysis via LCMS (e.g., ESIMS in ) can further validate molecular weight and purity thresholds >95% .

Q. What synthetic routes are effective for introducing the bromomethyl group in this compound?

- Methodological Answer: Bromomethylation often involves radical bromination or nucleophilic substitution. highlights cyclization strategies using palladium/copper catalysts in DMF or toluene, which could be adapted. For example, bromomethylation of pyridine precursors (e.g., 6-oxo-tetrahydropyridine derivatives) under inert atmospheres with N-bromosuccinimide (NBS) and AIBN as initiators is a common approach. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures product isolation .

Q. How should researchers address instability of the bromomethyl group during storage?

- Methodological Answer: The bromomethyl group is prone to hydrolysis or elimination. Storage under anhydrous conditions (e.g., sealed vials with molecular sieves) at -20°C in dark environments is recommended. Periodic <sup>1</sup>H NMR checks (e.g., δ 2.56 ppm for methyl groups in ) can monitor degradation. Stabilizing agents like tert-butyl esters or acetyl protection may be used during long-term storage .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of derivatives from this compound?

- Methodological Answer: Chiral auxiliaries or asymmetric catalysis can achieve enantioselectivity. demonstrates the use of tosyl-protected intermediates and chiral column chromatography (e.g., Chiralpak IA) to isolate enantiomers with >99% ee. Transition-metal catalysts (e.g., Ru(II)-BINAP complexes) in cycloaddition reactions may also induce stereoselectivity .

Q. How can computational modeling predict reactivity of the bromomethyl group in cross-coupling reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, ’s InChI data (e.g., topological polar surface area) can parameterize simulations to predict Suzuki-Miyaura coupling efficiency with aryl boronic acids. Software like Gaussian or ORCA integrates NMR chemical shifts (e.g., δ 8.69 ppm in ) to validate predicted intermediates .

Q. What mechanistic insights explain contradictory reactivity in amide formation vs. esterification?

- Methodological Answer: Competing pathways arise from nucleophilic attack at the carbonyl vs. bromomethyl group. ’s General Procedure F1 for amide formation uses carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid, while esterification (e.g., methyl ester in ) requires acid catalysis (H2SO4/MeOH). Kinetic studies via <sup>13</sup>C NMR or IR (e.g., 1700 cm<sup>-1</sup> carbonyl stretch in ) can track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.